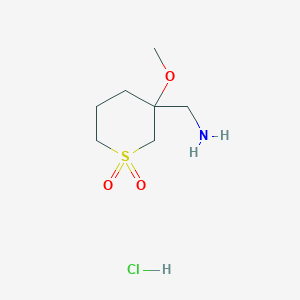

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride

Overview

Description

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group and a dioxothian ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-1,1-dioxothiane with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH₂NH₂) in this compound exhibits nucleophilic reactivity. Key reactions include:

Electrophilic Reactions at the Methoxy Group

The methoxy (-OCH₃) group undergoes demethylation or substitution under specific conditions:

Oxidation Reactions

The aminomethyl group is susceptible to oxidation:

| Reaction Type | Reagents/Conditions | Product | Supporting Evidence |

|---|---|---|---|

| Oxidation to Nitro Group | KMnO₄ in acidic medium | Formation of 3-(nitromethyl)-3-methoxy-1,1-dioxothiane | Oxidation pathways for aliphatic amines |

Ring-Opening Reactions

The 1,1-dioxothiane ring may undergo cleavage under harsh conditions:

Condensation with Carbonyl Compounds

The amine reacts with aldehydes/ketones to form Schiff bases:

| Reaction Type | Reagents/Conditions | Product | Supporting Evidence |

|---|---|---|---|

| Imine Formation | Benzaldehyde (C₆H₅CHO) in ethanol | N-benzylidene derivative | Imine synthesis in indole-carbaldehyde systems |

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound’s reactivity shifts in basic media:

| Condition | Behavior | Example Reaction |

|---|---|---|

| Neutral pH | Stable as hydrochloride salt | – |

| Basic pH | Free amine liberated, enhancing nucleophilicity | Participation in Michael additions or SN2 reactions |

Theoretical Reactivity with Organometallic Reagents

The sulfone group may direct metallation at adjacent positions:

| Reagent | Expected Reaction | Product |

|---|---|---|

| LDA (LiN(iPr)₂) | Deprotonation at α-position to sulfone | Organometallic intermediate for further functionalization |

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- Description : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations.

- Example Reactions : It can undergo oxidation to form aldehydes or acids, reduction to yield amines, and substitution reactions where the methoxy group can be replaced with other functional groups.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes, Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various derivatives | Halogens, Nucleophiles |

Biological Research Applications

Enzyme Interaction Studies

- Description : The compound is utilized in biological studies to investigate its interactions with enzymes and metabolic pathways. Its structure allows it to bind to specific molecular targets, modulating their activity.

- Case Study : Research has shown that derivatives of this compound can inhibit certain enzymes involved in metabolic processes, suggesting potential therapeutic applications.

Potential Therapeutic Uses

- Description : Ongoing research is exploring the efficacy of (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride as a drug candidate for various diseases.

- Findings : Preliminary studies indicate that the compound may exhibit anti-inflammatory and anti-cancer properties, warranting further investigation into its pharmacological potential.

Industrial Applications

Production of Specialty Chemicals

- Description : In industrial settings, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing high-performance products.

- Example Industries : The compound finds applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(3-Methoxy-1,1-dioxothian-3-yl)methanamine: Without the hydrochloride component, this compound has similar properties but may differ in solubility and reactivity.

(3-Methoxy-1,1-dioxothian-3-yl)methanol: This compound has a hydroxyl group instead of an amine, leading to different chemical behavior.

(3-Methoxy-1,1-dioxothian-3-yl)ethanamine:

Uniqueness

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable for research and industrial applications.

Biological Activity

(3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a dioxothian structure, which contributes to its reactivity and interaction with biological targets. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as:

- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor binding : It can bind to receptors, potentially altering signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings indicate notable activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 µg/mL |

| Escherichia coli | > 200 µg/mL |

| Candida albicans | Not active |

This compound exhibited selective inhibition towards MRSA while showing limited efficacy against Gram-negative bacteria and fungi like Candida albicans .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cell lines such as HEK293. The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound showed minimal cytotoxicity at therapeutic doses.

| Compound | IC50 (µg/mL) | Hemolytic Activity |

|---|---|---|

| This compound | > 32 | None |

| Positive Control (Tamoxifen) | 9 | Low |

These findings suggest that the compound may possess a favorable safety profile for further development as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis of analogs based on the core structure of this compound. Researchers aimed to enhance antimicrobial potency by introducing various substituents. The study revealed that modifications at specific positions significantly influenced both antimicrobial activity and cytotoxicity profiles.

Example Analog Study

In one study, several analogs were synthesized and tested:

| Analog Structure | MIC against MRSA (µg/mL) | Cytotoxicity (HEK293) |

|---|---|---|

| Original Compound | ≤ 0.25 | > 32 |

| Analog A | 2 | 20 |

| Analog B | 0.5 | 15 |

These results indicated that specific structural changes could enhance efficacy without compromising safety .

Applications in Research

The versatility of this compound extends beyond antimicrobial applications. It serves as a valuable building block in medicinal chemistry for synthesizing novel compounds with potential therapeutic properties. Its interactions with biological systems make it a candidate for further investigation in drug discovery programs targeting infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 3-methoxy-1,1-dioxothian-3-carbaldehyde) using sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Optimization involves adjusting pH (5-6 for NaBH3CN), solvent polarity (methanol/THF mixtures), and temperature (25–50°C). Monitoring intermediates via TLC and quenching with HCl ensures hydrochloride salt formation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm methoxy and thiane-dioxide groups.

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment (>98%).

- Mass spectrometry (ESI-MS) to verify molecular ion peaks ([M+H]+ and chloride adducts).

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against Gram+/− bacteria, fungi).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Neuropharmacology : Radioligand binding assays for serotonin/dopamine receptors .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?

- Methodological Answer : Use SHELXL for refinement, applying restraints for disordered methoxy/thiane groups. Validate with:

- R-factor convergence (target <0.05).

- ADDSYM/PLATON checks for missed symmetry.

- Hirshfeld surface analysis to identify weak intermolecular interactions .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies under varying conditions:

- Solvent polarity : Compare DMSO (polar aprotic) vs. ethanol (protic).

- Leaving groups : Substitute chloride with tosylate or mesylate.

- DFT calculations (Gaussian 16) to model transition states and activation energies .

Q. What computational approaches are suitable for predicting target interactions, such as enzyme inhibition?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock into active sites of COX-2 or MAO enzymes.

- MD simulations (GROMACS) : Assess binding stability over 100 ns.

- Pharmacophore mapping (LigandScout) to identify critical hydrogen-bonding motifs .

Q. How can discrepancies in synthetic yields between batches be systematically addressed?

- Methodological Answer : Apply Design of Experiments (DoE) :

- Vary factors (catalyst loading, temperature, stoichiometry) in a factorial design.

- Analyze via ANOVA to identify critical parameters.

- Use PAT tools (ReactIR) for real-time monitoring of intermediate formation .

Q. What assay designs are optimal for evaluating the compound’s interaction with G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

- cAMP accumulation assay (HEK293 cells transfected with GPCRs).

- Calcium flux assays (Fluo-4 dye, FLIPR platform).

- BRET/FRET for ligand-induced conformational changes .

Q. How does stereochemistry at the 3-methoxy position influence biological activity?

- Methodological Answer :

- Synthesize enantiomers via chiral resolution (HPLC with amylose columns).

- Compare IC50 values in target assays (e.g., serotonin reuptake inhibition).

- Circular Dichroism (CD) to correlate absolute configuration with activity .

Q. What protocols ensure stability during long-term storage, given the compound’s hygroscopic nature?

Properties

IUPAC Name |

(3-methoxy-1,1-dioxothian-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.ClH/c1-11-7(5-8)3-2-4-12(9,10)6-7;/h2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXSBODDSBGQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCS(=O)(=O)C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.